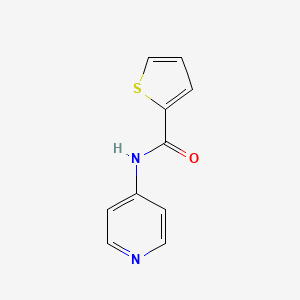

![molecular formula C23H23N3O4S B5516533 N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5516533.png)

N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the family of benzenesulfonamides, which have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

- The synthesis of similar benzenesulfonamide derivatives typically involves reactions starting from substituted benzaldehydes or ketones. These intermediates are then reacted with hydrazinobenzenesulfonamide to yield the final compound (Gul et al., 2016).

Molecular Structure Analysis

- Crystal structure analyses of similar compounds have revealed that the central part of these molecules is almost linear, with specific torsion angles. The molecules typically show similar conformations and hydrogen-bonding patterns in their crystal structures (Purandara et al., 2018).

Chemical Reactions and Properties

- Benzenesulfonamides can undergo various chemical reactions, forming different derivatives with potential bioactivity. The presence of the sulfonamide group allows for interactions with biological targets, leading to diverse biological activities (Gul et al., 2016).

Physical Properties Analysis

- The physical properties of these compounds, including melting points, solubility, and crystal structures, are influenced by the specific substituents on the benzene ring. The crystal structures can vary significantly based on these substituents, impacting the compound's overall physical properties (Rodrigues et al., 2015).

Chemical Properties Analysis

- The chemical properties, including reactivity and stability, are influenced by the electronic effects of the substituents on the aromatic rings. These effects can impact the compound's ability to participate in reactions and its interactions with biological targets (Gul et al., 2016).

Aplicaciones Científicas De Investigación

Photosensitizing Properties for Photodynamic Therapy

The compound has been explored for its potential in photodynamic therapy (PDT), a treatment modality for cancer. Specifically, a zinc phthalocyanine substituted with benzenesulfonamide derivatives, which share structural similarities with the specified compound, demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitization mechanisms in PDT, underscoring the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Antimicrobial Activities

Further studies highlight the compound's relevance in developing antitumor and antimicrobial agents. New derivatives of benzenesulfonamides have shown interesting cytotoxic activities, indicating their potential in anti-tumor activity studies. Moreover, these derivatives exhibited strong inhibition against human cytosolic isoforms of carbonic anhydrase, an enzyme target for various therapeutic areas, including tumor growth inhibition (Gul et al., 2016).

Molecular Structure Analysis

The structural analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, which are structurally related to the compound , offers insights into their molecular conformation and hydrogen-bonding patterns. Such studies provide a foundation for understanding the interaction mechanisms of these compounds with biological targets, which is essential for designing targeted therapies (Purandara, Foro, & Thimme Gowda, 2018).

Carbonic Anhydrase Inhibition

The compound's scaffold has been utilized in synthesizing benzenesulfonamide derivatives with potent inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. These studies reveal the potential of such derivatives in treating conditions associated with dysregulated CA activity, highlighting the broader applicability of the compound's core structure in medicinal chemistry (Gul et al., 2016).

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-18-11-13-20(14-12-18)26(31(28,29)22-9-4-3-5-10-22)17-23(27)25-24-16-19-7-6-8-21(15-19)30-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOUPEUESGBOTE-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

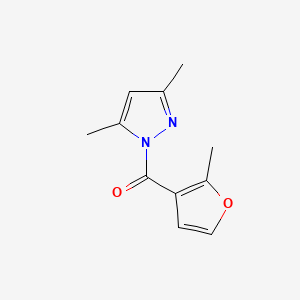

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5516484.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

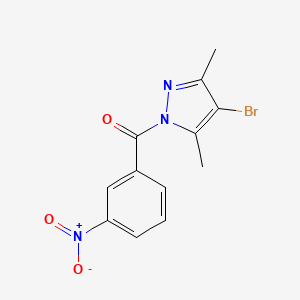

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)

![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)

![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)

![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)